![molecular formula C23H22N4O B13923389 4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)
4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methyl-1-piperazinyl)-5,6-diphenylfuro[2,3-d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a furan ring and substituted with a piperazine moiety. This compound is of significant interest due to its potential therapeutic applications and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1-piperazinyl)-5,6-diphenylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpiperazine with a suitable diphenylfuro[2,3-d]pyrimidine precursor. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of high-pressure reactors and automated synthesis equipment can enhance yield and purity.
化学反応の分析
Types of Reactions
4-(4-Methyl-1-piperazinyl)-5,6-diphenylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
科学的研究の応用
4-(4-Methyl-1-piperazinyl)-5,6-diphenylfuro[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of 4-(4-Methyl-1-piperazinyl)-5,6-diphenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity .
類似化合物との比較
Similar Compounds
- 4-(4-Benzyl-1-piperazinyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
- Pyrimido[1,2-a]benzimidazoles
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
4-(4-Methyl-1-piperazinyl)-5,6-diphenylfuro[2,3-d]pyrimidine is unique due to its specific structural features, such as the fused furan and pyrimidine rings and the piperazine substitution. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
特性
分子式 |
C23H22N4O |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H22N4O/c1-26-12-14-27(15-13-26)22-20-19(17-8-4-2-5-9-17)21(18-10-6-3-7-11-18)28-23(20)25-16-24-22/h2-11,16H,12-15H2,1H3 |
InChIキー |
OLPKXXCSCHAUBL-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)
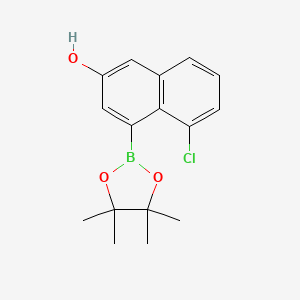
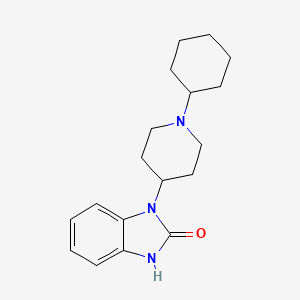
![Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate](/img/structure/B13923344.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B13923354.png)
![1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-](/img/structure/B13923356.png)
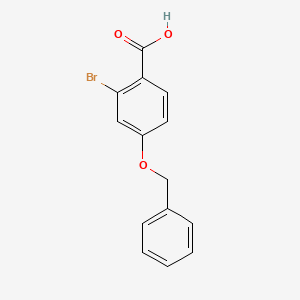
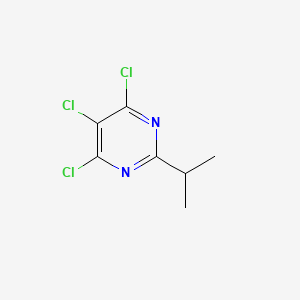

![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
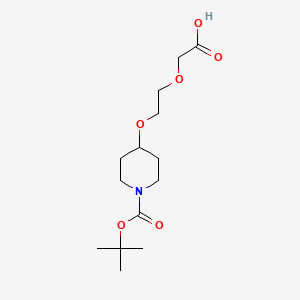
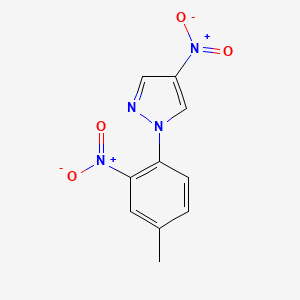
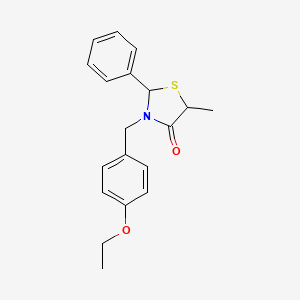
![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)
